N-(2-{3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)thiophene-2-carboxamide
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Overview
Description
N-(2-{3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)thiophene-2-carboxamide is a complex heterocyclic compound that combines multiple functional groups, including triazole, thiadiazole, and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)thiophene-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often involve acid catalysis and refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2-{3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Agrochemicals: The compound has been investigated as a potential fungicide and herbicide.
Mechanism of Action
The mechanism of action of N-(2-{3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or pathogens . The compound’s ability to form hydrogen bonds and interact with various biological targets makes it a versatile pharmacophore .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-B][1,3,4]thiadiazine: Shares a similar core structure but lacks the thiophene and carboxamide groups.
1,2,4-Triazolo[3,4-B][1,3,4]thiadiazole: Similar scaffold but different substituents.
Uniqueness
N-(2-{3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)thiophene-2-carboxamide is unique due to its combination of triazole, thiadiazole, and thiophene rings, which confer distinct electronic and steric properties. This uniqueness enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H11N5OS2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H11N5OS2/c1-9-17-18-15-20(9)19-14(23-15)10-5-2-3-6-11(10)16-13(21)12-7-4-8-22-12/h2-8H,1H3,(H,16,21) |
InChI Key |
QNOMRFXJYOEMGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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